molecular formula C9H7ClOS B1362282 (5-Chloro-1-benzothiophen-3-yl)methanol CAS No. 306934-93-0

(5-Chloro-1-benzothiophen-3-yl)methanol

Cat. No. B1362282
CAS RN: 306934-93-0
M. Wt: 198.67 g/mol
InChI Key: PUSCUZZEDIEHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Chloro-1-benzothiophen-3-yl)methanol” is a chemical compound with the empirical formula C9H7ClOS and a molecular weight of 198.67 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of “(5-Chloro-1-benzothiophen-3-yl)methanol” is OCc1csc2ccc(Cl)cc12 . The InChI is 1S/C9H7ClOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 .

Scientific Research Applications

Pharmaceutical Research

Thiophene derivatives, including compounds like (5-Chloro-1-benzothiophen-3-yl)methanol, are known for their potential in pharmaceutical research due to their diverse biological activities. They have been studied for antimicrobial, analgesic, anti-inflammatory, and antitumor properties .

Material Science

In material science, thiophene compounds can be utilized in the fabrication of organic semiconductors due to their electronic properties. They are particularly useful in the development of light-emitting diodes (LEDs) and other electronic devices .

Corrosion Inhibition

Thiophene derivatives are also noted for their role as corrosion inhibitors for metals, which is crucial in protecting industrial machinery and infrastructure .

Safety and Hazards

“(5-Chloro-1-benzothiophen-3-yl)methanol” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements are H302 - H319 . The precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

(5-chloro-1-benzothiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSCUZZEDIEHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379832
Record name (5-chloro-1-benzothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-1-benzothiophen-3-yl)methanol

CAS RN

306934-93-0
Record name 5-Chlorobenzo[b]thiophene-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306934-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-chloro-1-benzothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromomethyl-5-chlorobenzothiophene (2.5 g, 9.56 mmol) and potassium acetate (1.96 g, 20 mmol) in 1M NaOH (40 mL) and dioxane (40 mL) was heated to reflux for 24 hours, adjusted to pH<7with 1M HCl, and extracted with ethyl acetate (3×). The combined extracts were washed with brine, concentrated, and purified by flash column chromatography on silica gel with 50% ethyl acetate/hexanes to provide the desired product.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloro-1-benzothiophen-3-yl)methanol
Reactant of Route 2
(5-Chloro-1-benzothiophen-3-yl)methanol
Reactant of Route 3
(5-Chloro-1-benzothiophen-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(5-Chloro-1-benzothiophen-3-yl)methanol
Reactant of Route 5
(5-Chloro-1-benzothiophen-3-yl)methanol
Reactant of Route 6
(5-Chloro-1-benzothiophen-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.